molecular formula C22H20F3NO2 B11600306 ethyl (3aS,4R,9bR)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

ethyl (3aS,4R,9bR)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B11600306
M. Wt: 387.4 g/mol
InChI Key: ONRURSMNXRQIMR-QEEYODRMSA-N
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Description

ETHYL 4-[2-(TRIFLUOROMETHYL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentaquinoline core. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . This process often requires palladium catalysts and boron reagents to facilitate the coupling of the aryl halide with the trifluoromethylated phenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(TRIFLUOROMETHYL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized to enhance their chemical and biological properties.

Scientific Research Applications

ETHYL 4-[2-(TRIFLUOROMETHYL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(TRIFLUOROMETHYL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

ETHYL 4-[2-(TRIFLUOROMETHYL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 4-[2-(TRIFLUOROMETHYL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE lies in its specific combination of the cyclopentaquinoline core and the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20F3NO2

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl (3aS,4R,9bR)-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C22H20F3NO2/c1-2-28-21(27)13-10-11-19-17(12-13)14-7-5-8-15(14)20(26-19)16-6-3-4-9-18(16)22(23,24)25/h3-7,9-12,14-15,20,26H,2,8H2,1H3/t14-,15+,20-/m1/s1

InChI Key

ONRURSMNXRQIMR-QEEYODRMSA-N

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=CC=C4C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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